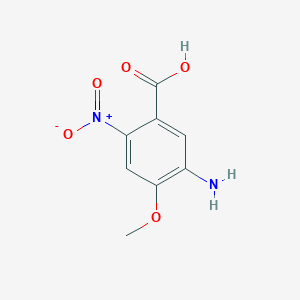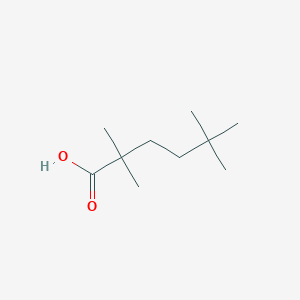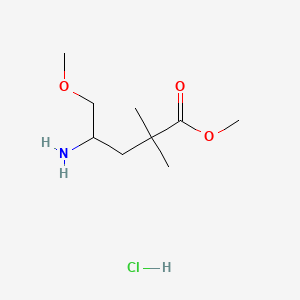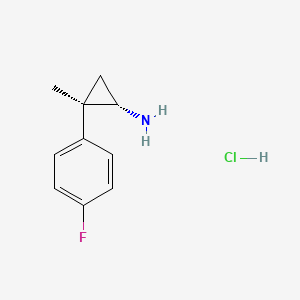![molecular formula C9H9BO5 B13553517 [3-Formyl-5-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B13553517.png)
[3-Formyl-5-(methoxycarbonyl)phenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Formyl-5-(methoxycarbonyl)phenyl]boronic acid: is an organoboron compound with the molecular formula C9H9BO5 and a molecular weight of 207.98 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which also contains formyl and methoxycarbonyl substituents. Organoboron compounds are highly valued in organic synthesis due to their versatility and stability.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of [3-Formyl-5-(methoxycarbonyl)phenyl]boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a boronic acid reagent to couple aryl halides with boronic acids . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.
化学反応の分析
Types of Reactions:
Oxidation: [3-Formyl-5-(methoxycarbonyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The boronic acid group can participate in various substitution reactions, such as halogenation or amination.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or amines (e.g., NH3) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
Chemistry: [3-Formyl-5-(methoxycarbonyl)phenyl]boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling reactions .
Biology and Medicine: Organoboron compounds, including this compound, are explored for their potential in drug development and as intermediates in the synthesis of biologically active molecules .
Industry: This compound is utilized in the production of advanced materials and as a precursor in the synthesis of various industrial chemicals .
作用機序
The mechanism of action of [3-Formyl-5-(methoxycarbonyl)phenyl]boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The formyl and methoxycarbonyl groups further enhance its reactivity and versatility in organic synthesis.
類似化合物との比較
- Phenylboronic acid
- 3-Methoxyphenylboronic acid
- 4-Formylphenylboronic acid
Comparison:
- Phenylboronic acid lacks the formyl and methoxycarbonyl substituents, making it less versatile in certain reactions.
- 3-Methoxyphenylboronic acid contains a methoxy group but lacks the formyl group, affecting its reactivity.
- 4-Formylphenylboronic acid has a formyl group but lacks the methoxycarbonyl group, which may limit its applications in specific synthetic routes.
Uniqueness: [3-Formyl-5-(methoxycarbonyl)phenyl]boronic acid is unique due to the combination of formyl and methoxycarbonyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis .
特性
分子式 |
C9H9BO5 |
|---|---|
分子量 |
207.98 g/mol |
IUPAC名 |
(3-formyl-5-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C9H9BO5/c1-15-9(12)7-2-6(5-11)3-8(4-7)10(13)14/h2-5,13-14H,1H3 |
InChIキー |
OWXCWMVPLCGVLJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)C(=O)OC)C=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate](/img/structure/B13553441.png)



![tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate](/img/structure/B13553465.png)
![1-({4-[(1,3-Thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B13553478.png)


![2-Ethynyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B13553507.png)



![tert-butyl 2-(2,6-dioxopiperidin-3-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B13553535.png)

